molecular formula C24H18ClN3O B4161704 6-CHLORO-2-(PYRIDIN-4-YL)-4-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)QUINOLINE

6-CHLORO-2-(PYRIDIN-4-YL)-4-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)QUINOLINE

Cat. No.: B4161704
M. Wt: 399.9 g/mol
InChI Key: HBLRNJJZAYVIRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-CHLORO-2-(PYRIDIN-4-YL)-4-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)QUINOLINE is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-CHLORO-2-(PYRIDIN-4-YL)-4-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)QUINOLINE typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Chlorination: Introduction of the chlorine atom at the 6-position can be done using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Isoquinoline Attachment: The isoquinoline moiety can be introduced via a Friedel-Crafts acylation reaction using isoquinoline and an appropriate acyl chloride.

    Pyridine Substitution: The pyridine ring can be attached through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline and pyridine rings, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom at the 6-position can be substituted with various nucleophiles, including amines, thiols, and alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, and alkoxides in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.

    Reduction: Reduced derivatives with alcohol or amine functionalities.

    Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-CHLORO-2-(PYRIDIN-4-YL)-4-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)QUINOLINE would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or DNA, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: An antimalarial drug with a similar quinoline core.

    Quinoline: The parent compound with diverse biological activities.

    Isoquinoline: A structural isomer of quinoline with distinct chemical properties.

Uniqueness

6-CHLORO-2-(PYRIDIN-4-YL)-4-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)QUINOLINE is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.

Properties

IUPAC Name

(6-chloro-2-pyridin-4-ylquinolin-4-yl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClN3O/c25-19-5-6-22-20(13-19)21(14-23(27-22)17-7-10-26-11-8-17)24(29)28-12-9-16-3-1-2-4-18(16)15-28/h1-8,10-11,13-14H,9,12,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBLRNJJZAYVIRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)C3=CC(=NC4=C3C=C(C=C4)Cl)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-CHLORO-2-(PYRIDIN-4-YL)-4-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)QUINOLINE
Reactant of Route 2
Reactant of Route 2
6-CHLORO-2-(PYRIDIN-4-YL)-4-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)QUINOLINE
Reactant of Route 3
Reactant of Route 3
6-CHLORO-2-(PYRIDIN-4-YL)-4-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)QUINOLINE
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
6-CHLORO-2-(PYRIDIN-4-YL)-4-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)QUINOLINE
Reactant of Route 5
6-CHLORO-2-(PYRIDIN-4-YL)-4-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)QUINOLINE
Reactant of Route 6
6-CHLORO-2-(PYRIDIN-4-YL)-4-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)QUINOLINE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.